molecular formula C24H22N4O5 B2998626 2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895647-26-4

2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide

Cat. No. B2998626
M. Wt: 446.463
InChI Key: BZYSROZIVMVBIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C24H22N4O5 . It has a molecular weight of 446.5 g/mol . The compound is also known by other synonyms such as “895647-26-4”, “AKOS001878587”, and "F1608-0536" .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . The compound also contains methoxyphenyl and acetamide functional groups .


Physical And Chemical Properties Analysis

The compound has several computed properties, including a topological polar surface area of 101 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 6, and a rotatable bond count of 7 . Its exact mass and monoisotopic mass are both 446.15901982 g/mol .

Scientific Research Applications

Anticancer Activity

A study on the design and synthesis of certain acetamide derivatives, including structures similar to the requested compound, evaluated their in vitro cytotoxic activity. These compounds were tested against 60 cancer cell lines, and one compound showed significant cancer cell growth inhibition against eight cancer cell lines. This suggests potential applications in anticancer therapy (Al-Sanea et al., 2020).

Anti-Inflammatory and Analgesic Agents

Another research focused on synthesizing novel compounds derived from visnaginone and khellinone, which demonstrated significant anti-inflammatory and analgesic activities. These compounds were evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, indicating their potential as therapeutic agents in treating inflammation and pain (Abu‐Hashem et al., 2020).

Imaging Applications

A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides was reported as selective ligands of the translocator protein (18 kDa), crucial for imaging studies. One such compound, DPA-714, was designed for labeling with fluorine-18, enabling in vivo imaging using positron emission tomography (PET), highlighting its use in neuroscience research and diagnostic imaging (Dollé et al., 2008).

Antihistaminic and Antimuscarinic Effects

Research into the synthesis of 2- and 4-[benzyl-(2-dimethylaminoethyl)amino]pyrimidine compounds evaluated their inhibitory properties against histamine (H1) and acetylcholine on guinea pig isolated ileum. This suggests potential therapeutic applications in treating allergies and related conditions (Maggiali et al., 1988).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-[3-[(2-methoxyphenyl)methyl]-2,4-dioxopyrido[2,3-d]pyrimidin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O5/c1-32-19-11-5-3-8-16(19)14-28-23(30)17-9-7-13-25-22(17)27(24(28)31)15-21(29)26-18-10-4-6-12-20(18)33-2/h3-13H,14-15H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZYSROZIVMVBIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[3-(2-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-methoxyphenyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.